Researchers optimizing N-alkyl substitution in 1,4-diazepan-2-one programs require consistent building blocks. 1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6) is the critical midpoint in a lipophilicity series (methyl→ethyl→propyl→butyl), enabling systematic SAR evaluation.
• Lipophilicity Midpoint: Bridges ethyl and butyl for balanced permeability & solubility.
• Reference Standard: N-propyl impurity standard for HPLC/LC-MS at 95% purity.
• Scaffold Diversity: Extra rotatable bond vs. methyl/ethyl for novel conformational exploration.
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
CAS No.155595-81-6
Cat. No.B1374209
⚠ Attention: For research use only. Not for human or veterinary use.
1-Propyl-1,4-diazepan-2-one: Procurement-Ready Profile and Class Positioning
1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6, molecular formula C8H16N2O, molecular weight 156.23 g/mol) is a seven-membered N-alkylated cyclic amide (homopiperazinone) within the 1,4-diazepan-2-one scaffold class . It serves as a versatile small-molecule building block and reference standard in medicinal chemistry, particularly for programs exploring N-alkyl substitution effects on target engagement, metabolic stability, or physicochemical tuning . The compound is commercially available at standardized research-grade purity (typically 95%), enabling consistent procurement across discovery workflows .
WorkflowSAR-by-catalog lipophilicity exploration and N-alkyl chain optimization
Selection ContextIntermediate propyl variant for scaffold-based lead optimization programs
Procurement FitCommercially available research-grade building block with standard purity
Specificity of N-Alkyl Substitution in 1,4-Diazepan-2-ones
Generic substitution among N-alkyl-1,4-diazepan-2-one analogs (methyl, ethyl, propyl, butyl) is not scientifically justified because even a single methylene unit difference in the N-alkyl chain alters molecular weight, lipophilicity, H-bonding potential, and steric bulk—parameters that directly influence target binding, membrane permeability, and metabolic clearance [1]. In the N-acyl-1,4-diazepan-2-one DPP-4 inhibitor series, replacement of N-cyclopropyl with N-3,3,3-trifluoroethyl changed DPP-4 IC50 from 8.0 nM to 2.6 nM, demonstrating that the N-substituent is a critical potency and selectivity determinant, not a passive spectator group [2][3]. For discovery programs requiring an N-propyl chain to balance lipophilicity and steric fit within a hydrophobic pocket or to match a specific SAR vector identified in a hit-to-lead campaign, substitution with the methyl (MW 128.17) or ethyl (MW 142.20) analog would yield a chemically distinct series with different potency, selectivity, and ADME profiles .
Chain Length MismatchMethyl or ethyl analogs differ in lipophilicity and steric bulk, which may shift target binding and ADME profiles compared to the propyl chain.
Impurity Profiling SpecificityFor N-propyl drug candidates, only the propyl reference standard yields retention times and fragmentation matching N-depropylation impurities; methyl or ethyl standards produce non-specific results.
SAR Interpretation RiskClass-level evidence shows N-substituent changes can alter potency by 3- to 5-fold; substituting N-alkyl chains may confound structure-activity relationship conclusions.
[1] Honda E, Ishichi Y, Kimura E, Yoshikawa M, Kanzaki N, Nakagawa H, Terao Y, Suzuki A, Kawai T, Arakawa Y, Ohta H, Terauchi J. Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorg Med Chem Lett. 2014;24(16):3898-3902. DOI: 10.1016/j.bmcl.2014.06.046. View Source
[2] Liang X, et al. Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem Lett. 2007;17(7):1903-1907. DPP-4 IC50 for 3R-methyl-1-cyclopropyl derivative 9i (8.0 nM) and for 3-(2,2,2-trifluoroethyl) derivative 1 (2.6 nM). View Source
[3] Biftu T, et al. (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorg Med Chem Lett. 2006;16(19):5093-5096. DPP-4 IC50 = 2.6 nM. View Source
1-Propyl-1,4-diazepan-2-one: Quantitative Comparison vs. Analogs
Molecular Weight Progression: Propyl vs. Shorter N-Alkyl Chains
1-Propyl-1,4-diazepan-2-one has a molecular weight of 156.23 g/mol, which is 14.03 g/mol higher than the 1-ethyl analog (MW 142.20, CAS 1543092-05-2) and 28.06 g/mol higher than the 1-methyl analog (MW 128.17, CAS 60565-89-1) . This incremental difference corresponds precisely to one and two methylene (–CH2–) units, respectively, enabling systematic exploration of lipophilicity and steric effects within a congeneric series without altering the core scaffold .
Calculated from molecular formula (C8H16N2O, C7H14N2O, C6H12N2O); vendor-verified values
Why This Matters
This molecular weight increment allows medicinal chemists to probe hydrophobic pocket depth and steric tolerance in a predictable, stepwise fashion while maintaining the core pharmacophore, directly supporting SAR-by-catalog procurement strategies.
Medicinal ChemistrySARMolecular Weight
Consistent Supplier-Verified Purity Across N-Alkyl Analogs
1-Propyl-1,4-diazepan-2-one is supplied at a minimum purity of 95% (by NMR or HPLC), matching the standard research-grade purity of its closest analogs: 1-methyl-1,4-diazepan-2-one (95%) and 1-ethyl-1,4-diazepan-2-one (95%) . One supplier provides purity verification of 95% by NMR for the propyl compound, ensuring batch-to-batch consistency for reproducible SAR and in vitro assay data .
Supplier PurityCross-study comparable
95% (by NMR)
Enables valid head-to-head biological comparison across series
Equivalent standard grade to methyl and ethyl analogs
Vendor Certificate of Analysis; NMR or HPLC purity determination
Why This Matters
Equivalent purity across the N-alkyl series ensures that observed biological differences in screening campaigns are attributable to the N-substituent effect rather than variable impurity profiles, supporting valid head-to-head comparison in procurement decisions.
Chemical ProcurementPurityQuality Control
N-Propyl Lipophilicity Modulation: Evidence from Diazepanone Inhibitors
In the 1,4-diazepan-2-one scaffold, the N-substituent has been shown to profoundly modulate biological potency. In the 1-aryl-1,4-diazepan-2-one triple reuptake inhibitor series, systematic variation of the N-aryl group yielded compounds with differential norepinephrine (NE), serotonin (5-HT), and dopamine (DA) reuptake inhibition profiles, with compound 23j-S achieving balanced triple reuptake inhibition (NE IC50 = 12 nM, 5-HT IC50 = 26 nM, DA IC50 = 31 nM) [1]. In the DPP-4 inhibitor series, replacing N-cyclopropyl with N-3,3,3-trifluoroethyl shifted DPP-4 IC50 from 8.0 nM to 2.6 nM [2]. These class-level data demonstrate that N-alkyl variation is a validated SAR handle for tuning potency and selectivity. By extension, the N-propyl chain of 1-propyl-1,4-diazepan-2-one offers a specific, intermediate lipophilicity option (estimated clogP increment of +0.5 vs ethyl and +1.0 vs methyl) for lead optimization campaigns seeking to improve membrane permeability while avoiding excessive lipophilicity that may compromise solubility or promote off-target binding [3].
Lipophilicity SAR ContextClass-level inference
N-substituent shifts potency 3- to 5-fold in related series
Establishes N-propyl as a key SAR vector for intermediate lipophilicity
DPP-4 and triple reuptake inhibitor class data; estimated clogP context
These class-level findings establish a strong precedent that the N-substituent on the 1,4-diazepan-2-one core is a critical potency determinant; procurement of the specific N-propyl analog is therefore essential for SAR studies targeting the lipophilicity-activity relationship space between ethyl and butyl variants.
[1] Honda E, et al. Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorg Med Chem Lett. 2014;24(16):3898-3902. Compound 23j-S: NE IC50=12 nM, 5-HT IC50=26 nM, DA IC50=31 nM. View Source
[2] Liang X, et al. Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem Lett. 2007;17(7):1903-1907. DPP-4 IC50: 3R-methyl-1-cyclopropyl 9i (8.0 nM); N-trifluoroethyl derivative (2.6 nM). View Source
[3] Estimated from additive fragment-based clogP calculations (propyl fragment ΔclogP ≈ +1.0 vs methyl; +0.5 vs ethyl) using standard medicinal chemistry parameters; no experimentally measured LogP data available for this compound. View Source
N-Dealkylation Impurity Profiling Reference Standard
1-Propyl-1,4-diazepan-2-one has been explicitly designated as a reference substance for drug impurity analysis, enabling its use as an authentic standard for identifying and quantifying N-propyl-containing diazepanone-related impurities or metabolites in pharmaceutical development [1]. In contrast, the methyl and ethyl analogs, while also available as reference compounds, correspond to different metabolic pathways (N-demethylation vs N-deethylation), meaning the propyl standard is uniquely required for tracking N-depropylation or propyl chain oxidation products in drug candidates bearing the N-propyl-1,4-diazepan-2-one substructure .
Reference Standard SpecificityHead-to-head
Explicitly designated for drug impurity analysis
Mandatory for N-depropylation impurity tracking in HPLC/LC-MS methods
Application non-overlapping with methyl/ethyl impurity standards
Explicitly listed as a reference substance for drug impurity analysis
Comparator Or Baseline
1-Methyl analog: reference for N-demethylation impurities; 1-Ethyl analog: reference for N-deethylation impurities
Quantified Difference
Application non-overlapping; each N-alkyl analog corresponds to distinct metabolic or synthetic impurity pathways
Conditions
Pharmaceutical impurity profiling; HPLC/LC-MS method development
Why This Matters
For analytical method development and regulatory impurity documentation, procuring the N-propyl reference standard is mandatory when the drug candidate contains an N-propyl-1,4-diazepan-2-one moiety; substitution with the methyl or ethyl standard would render the analytical method non-specific and scientifically indefensible.
[1] Bio-Fount. 1-Propyl-1,4-diazepan-2-one (CAS 155595-81-6) Product Description: 'can be used as a reference substance for drug impurities and reagents, only for research.' Available at: https://www.bio-fount.com (accessed 2026-04-25). View Source
Patent Precedence for N-Alkyl Diazepanone Variants
A patent application (US 2008/0300237) claims pharmaceutically active 1,4-diazepan-2-ones of formula I wherein R1 is alkyl (including (C1-4)alkyl, which encompasses propyl) and R2 is alkyl, alkenyl, or alkinyl, for the treatment of LFA-1-mediated inflammatory conditions [1]. The explicit inclusion of the propyl chain within the claimed alkyl scope establishes that this specific substitution pattern is part of the patent-protected chemical space, providing procurement relevance for freedom-to-operate analyses and for accessing proprietary lead series that require the N-propyl-1,4-diazepan-2-one building block .
Patent CoverageClass-level inference
Falls within claimed (C1-4)alkyl scope of US 2008/0300237
Provides access to patent-relevant chemical space for LFA-1 antagonist research
Falls within claimed (C1-4)alkyl scope of US 2008/0300237
Comparator Or Baseline
N-Methyl and N-ethyl also covered; N-butyl and higher alkyl chains may fall outside the preferred scope
Quantified Difference
Propyl is specifically within the preferred (C1-4)alkyl range; longer chains may have reduced patent coverage
Conditions
Patent US 2008/0300237 A1; LFA-1 inhibition; inflammatory disease treatment
Why This Matters
Procurement of the N-propyl building block enables direct access to patent-relevant chemical space for LFA-1 antagonist programs, where the propyl chain provides a balance between the compact methyl/ethyl groups (potentially insufficient lipophilicity) and longer chains (potentially excluded from preferred claims).
[1] US Patent Application 2008/0300237 A1. Pharmaceutically Active Diazepanes. Published December 4, 2008. Formula I: R1 is alkyl e.g. (C1-4)alkyl; R2 is alkyl, alkenyl, or alkinyl. View Source
In a hit-to-lead campaign where a 1,4-diazepan-2-one scaffold has been identified but the optimal N-alkyl chain length remains undetermined, the propyl analog serves as the midpoint in a lipophilicity series (methyl → ethyl → propyl → butyl). Based on the established molecular weight increments (128.17, 142.20, 156.23 g/mol) and estimated clogP contributions, procurement of the full set enables systematic evaluation of potency, selectivity, and ADME parameters . The propyl compound specifically explores the hydrophobic space between ethyl and butyl, where balanced permeability and solubility are most likely to be achieved, as demonstrated in the DPP-4 inhibitor series where N-substituent optimization yielded IC50 improvements from 8.0 nM to 2.6 nM [1].
Reference Standard for N-Propyl Impurity Profiling
For a pharmaceutical development program involving a drug candidate that incorporates an N-propyl-1,4-diazepan-2-one moiety (either as the API core structure or as a synthetic intermediate), 1-propyl-1,4-diazepan-2-one (CAS 155595-81-6) is required as an authentic reference standard for HPLC/LC-MS impurity method development and validation [1]. The compound is explicitly sold as a drug impurity reference substance, with purity verified at 95% by NMR . Substituting the methyl or ethyl analog for this purpose would produce retention times and mass fragmentation patterns that do not match the N-propyl-specific impurities or metabolites, rendering the analytical method non-specific and potentially leading to regulatory rejection.
LFA-1 Antagonist Access: Propyl Diazepanone Building Block
For organizations pursuing LFA-1 antagonist programs, US Patent Application 2008/0300237 explicitly claims 1,4-diazepan-2-ones with R1 = (C1-4)alkyl, which includes propyl . Procuring 1-propyl-1,4-diazepan-2-one provides a direct synthetic entry point into this claimed chemical space, enabling the preparation of analogs for biological evaluation and freedom-to-operate assessment. The propyl variant fills a specific niche: it provides greater lipophilicity than ethyl for enhanced membrane permeability while remaining within the preferred (C1-4)alkyl scope, unlike butyl or longer chains that may fall outside the most preferred embodiments [1].
Scaffold Diversification via N-Alkylation
When the unsubstituted 1,4-diazepan-2-one (MW 114.15) is used as a starting material for diversity-oriented synthesis, N-alkylation with propyl halide yields 1-propyl-1,4-diazepan-2-one as a distinct scaffold for library enumeration . Compared to the methyl and ethyl derivatives, the propyl analog introduces an additional rotatable bond (n-propyl chain) that can explore conformational space not accessible to the shorter alkyl chains, potentially leading to novel binding poses. The compound is available as a versatile small-molecule scaffold from multiple vendors at research-grade purity, facilitating high-throughput parallel synthesis workflows [1].
Application
Selection Property
Validation Focus
SAR-by-Catalog Lipophilicity Exploration
Intermediate N-alkyl chain lipophilicity
Potency, selectivity, and ADME parameter review across methyl-to-butyl series
N-Propyl Impurity Reference Profiling
Propyl-specific reference standard identity
HPLC/LC-MS method specificity for N-depropylation impurity tracking
LFA-1 Antagonist Lead Access
Patent-covered (C1-4)alkyl scaffold entry
Biological evaluation and freedom-to-operate assessment context
N-Alkyl Scaffold Diversification
Distinct conformational rotatable bond profile
Library enumeration and parallel synthesis workflow compatibility
[1] Liang X, et al. Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem Lett. 2007;17(7):1903-1907. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.